No Direct Comparator Data Available for the Exact Compound
A systematic search of the primary literature and authoritative databases did not yield quantitative activity data for 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide. Therefore, no direct head-to-head comparison can be performed at this time. The closest evidence comes from class-level SAR studies showing that indole-oxadiazoles with a 2-chlorophenyl substituent and an indole‑4‑yl linker have not been explicitly profiled alongside the more common para‑chlorophenyl or indole‑5/6‑yl analogs [1][2]. Prospective users must request custom comparative profiling from suppliers or contract research organisations before making a selection decision.
| Evidence Dimension | Biological activity (IC₅₀, binding affinity, selectivity) |
|---|---|
| Target Compound Data | Not available in the retrieved sources |
| Comparator Or Baseline | Indole-oxadiazole analogs in the same series, with IC₅₀ values spanning 1.72–19.74 µM (T‑47D cells) and ER‑α binding affinities from 213 pM to >1 µM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | MCF-7 and T‑47D breast cancer cell lines; competitive ER‑α binding assay [2] |
Why This Matters
Without quantitative data for the specific compound, its procurement value cannot be objectively assessed against alternatives.
- [1] Swain CJ, Baker R, Kneen C, Herbert R, Moseley J, Saunders J, Seward EM, Stevenson GI, Beer M, Stanton J, et al. Novel 5-HT3 antagonists. Indole oxadiazoles. J Med Chem. 1991 Jan;34(1):140-51. doi: 10.1021/jm00105a021. View Source
- [2] Kaur K, Verma H, Gangwar P, Jangid K, Dhiman M, Kumar V, Jaitak V. Design, synthesis, in silico and biological evaluation of new indole based oxadiazole derivatives targeting estrogen receptor alpha. Bioorg Chem. 2024 Jun;147:107341. doi: 10.1016/j.bioorg.2024.107341. View Source
